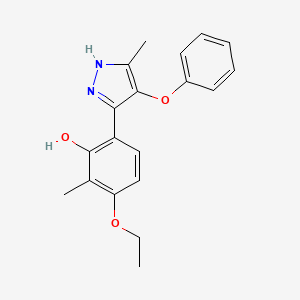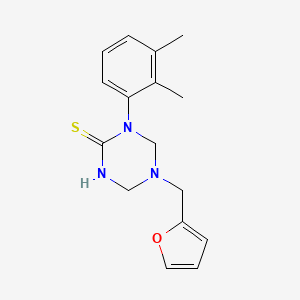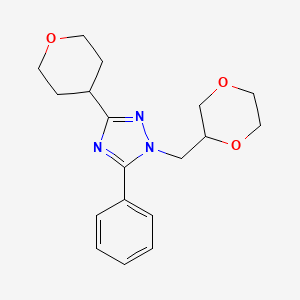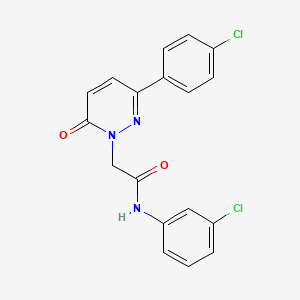
3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.383 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a methyl group, and a phenoxy-pyrazole moiety attached to a phenol ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or phenol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce new functional groups to the molecule, potentially altering its chemical and biological properties .
Scientific Research Applications
3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol include:
- 3-ethoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol
- 3-ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
- 3-ethoxy-2-methyl-6-(4-(4-propyl-phenoxy)-1H-pyrazol-3-yl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-16-11-10-15(18(22)12(16)2)17-19(13(3)20-21-17)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZQKKVBUANICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methoxy-3-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5625276.png)
![(3S*,4R*)-4-isopropyl-1-[3-(3-methoxyphenyl)propanoyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5625286.png)
![N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)

![4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile](/img/structure/B5625358.png)

![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)

![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
